
CID 166600369
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt is a versatile compound with a wide range of applications in various fields. It is known for its ability to form stable complexes with metal ions, making it useful in numerous industrial and scientific applications. The compound is characterized by its white crystalline powder form and its solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt typically involves the reaction of N-(3-trimethoxysilyl)propyl ethylenediamine with triacetic acid, followed by neutralization with sodium hydroxide . Another method involves the addition reaction of trichlorosilane with allyl chloride in the presence of chloroplatinic acid as a catalyst, followed by amination with ethylenediamine and methanolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its application as a chelating agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Metal Ions: For complexation reactions.
Amines and Alcohols: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal ions results in stable metal complexes, while substitution reactions yield various functionalized derivatives .
科学的研究の応用
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt involves its ability to form stable complexes with metal ions. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming strong covalent bonds, while the ethylenediamine triacetic acid moiety chelates metal ions . This dual functionality allows the compound to act as an effective adhesion promoter and chelating agent .
類似化合物との比較
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but lacks the triacetic acid moiety.
N-(trimethoxysilylpropyl)diethylenetriamine: Contains an additional ethylenediamine unit, providing different chelating properties.
(3-aminopropyl)trimethoxysilane: Lacks the ethylenediamine and triacetic acid groups, limiting its chelating ability.
Uniqueness
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt is unique due to its combination of a trimethoxysilyl group and an ethylenediamine triacetic acid moiety. This dual functionality allows it to act both as an adhesion promoter and a chelating agent, making it highly versatile in various applications .
特性
分子式 |
C14H28N2NaO9Si |
|---|---|
分子量 |
419.45 g/mol |
InChI |
InChI=1S/C14H28N2O9Si.Na/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22;/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22); |
InChIキー |
DWZRIAGWIVSBTA-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)(OC)OC.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
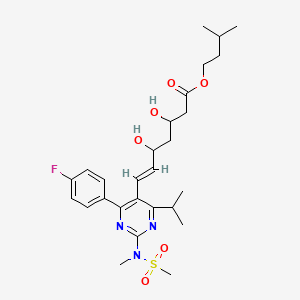
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
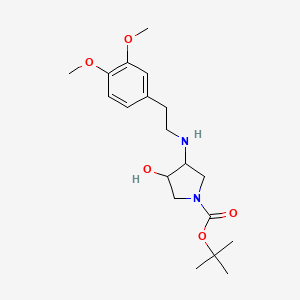
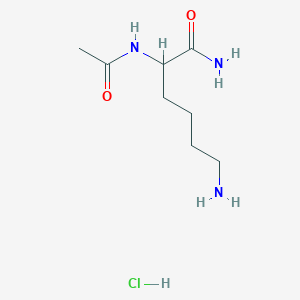
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
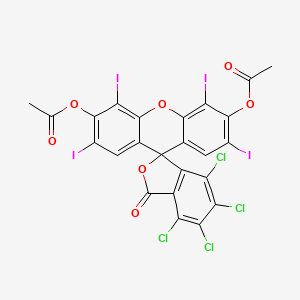

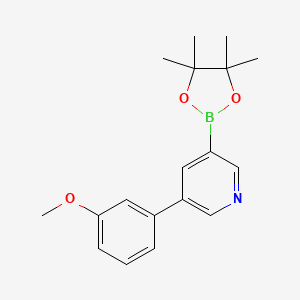
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
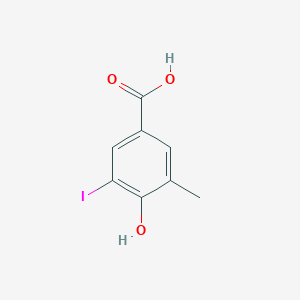
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
